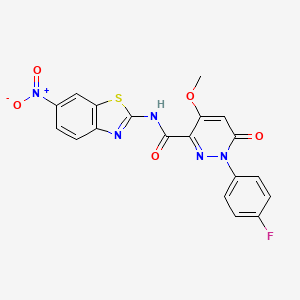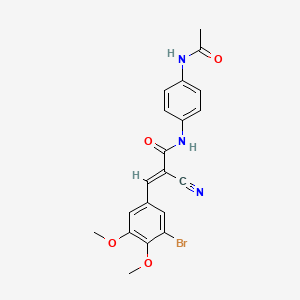
3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide” is a synthetic organic compound that belongs to the class of enamides. Enamides are compounds containing a carbon-carbon double bond conjugated with an amide group. This particular compound features a bromo-substituted phenyl ring and a dimethoxyphenyl group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide” typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the 3-position of the 4,5-dimethoxyphenyl ring.
Formation of the Enamide: Reaction of the bromo-substituted phenyl compound with a cyanoacetamide derivative under basic conditions to form the enamide linkage.
Acetylation: Introduction of the acetamido group to the phenyl ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
“3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the cyano group or reduce the double bond.
Substitution: The bromo group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of “3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
相似化合物的比较
Similar Compounds
3-(4-bromo-3,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide: Similar structure with different bromine substitution.
3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide: Chlorine substitution instead of bromine.
3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide: Methyl group instead of acetamido group.
Uniqueness
The unique combination of the bromo, dimethoxy, cyano, and acetamido groups in “3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(4-acetamidophenyl)prop-2-enamide” may impart distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
属性
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4/c1-12(25)23-15-4-6-16(7-5-15)24-20(26)14(11-22)8-13-9-17(21)19(28-3)18(10-13)27-2/h4-10H,1-3H3,(H,23,25)(H,24,26)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQCPSYEDFSSSV-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
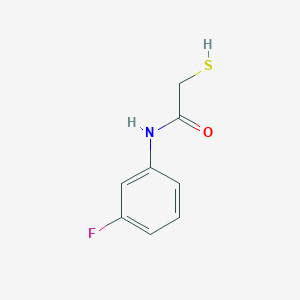
![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)
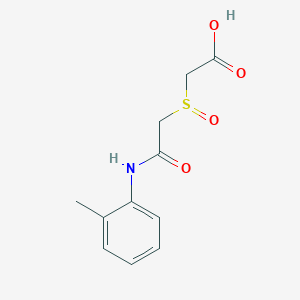
![1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane](/img/structure/B2551021.png)
![3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)
![N-(3,5-dimethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2551023.png)
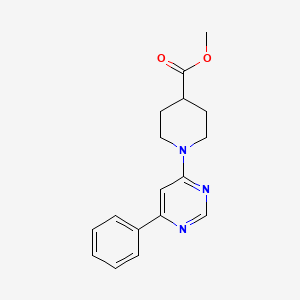
![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)
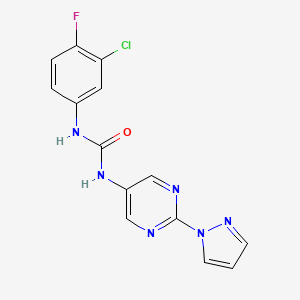
![5-BROMO-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2551031.png)
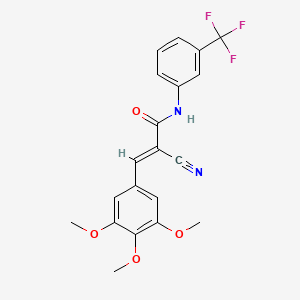
![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2551033.png)
![(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B2551034.png)
